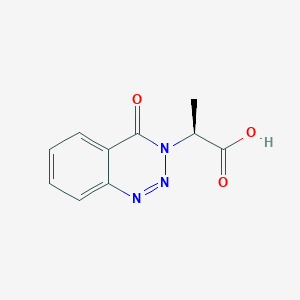

(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BOP, and it is commonly used as a coupling agent in peptide synthesis. BOP is a white crystalline powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally related to (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid, has been utilized for the fluorescence derivatisation of amino acids. This approach enables the strong fluorescence of amino acid derivatives, facilitating their use in biological assays. Such derivatives exhibit enhanced fluorescence in both ethanol and water at physiological pH, making them suitable for a variety of biological applications, including the study of amino acid interactions and dynamics within biological systems (Frade et al., 2007).

Synthesis of Heterocyclic Compounds

Another application involves the use of 3-(4-Phenyl) benzoyl propionic acid, a compound similar to (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid, in the synthesis of various heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These heterocyclic compounds have a wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Soliman et al., 2010).

Catalytic Oxidation of Alcohols

The compound has also been implicated in the catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen, a process enhanced by the presence of N-hydroxyphthalimide combined with a Co species. This method represents an efficient and environmentally friendly approach to the oxidation of alcohols, crucial for the synthesis of various organic compounds (Iwahama et al., 2000).

Renewable Building Blocks for Polybenzoxazine

Phloretic acid, akin to (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid, has been explored as a renewable building block for the elaboration of polybenzoxazine, highlighting the push towards sustainable chemistry. This approach utilizes naturally occurring phenolic compounds for enhancing the reactivity towards benzoxazine ring formation, offering a green alternative to traditional phenol-based reactions in the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Eigenschaften

IUPAC Name |

(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-6(10(15)16)13-9(14)7-4-2-3-5-8(7)11-12-13/h2-6H,1H3,(H,15,16)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXISOGIRJVVTE-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2926268.png)

![N-[2-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2926275.png)

![Tert-butyl 2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2926279.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2926281.png)

![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)

![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2926286.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926287.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)